molecular formula C14H16INO B8323669 Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Cat. No. B8323669
M. Wt: 341.19 g/mol
InChI Key: QGKGLJHQIRRWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872034B2

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and 4-isopropylbenzaldehyde gave 4-iodomethyl-2-(4 isopropylphenyl)-5-methyloxazole.
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][C:3]1[N:4]=C(C2C=CC(C)=CC=2)O[C:7]=1[C:8]1C=CC=CC=1.C/C(/C(C)=O)=N\O.[CH:28]([C:31]1[CH:38]=[CH:37][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)([CH3:30])[CH3:29]>>[I:1][CH2:2][C:3]1[N:4]=[C:35]([C:34]2[CH:33]=[CH:32][C:31]([CH:28]([CH3:30])[CH3:29])=[CH:38][CH:37]=2)[O:36][C:7]=1[CH3:8]

Inputs

Step One
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(OC1C)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.